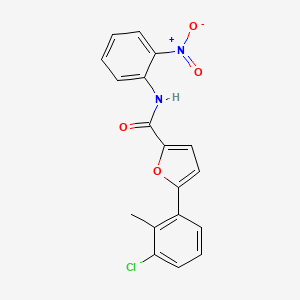
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been widely used in scientific research due to its unique properties. CNF is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes.
Aplicaciones Científicas De Investigación
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been extensively used in scientific research to study the TRPA1 ion channel and its role in various physiological processes. TRPA1 is expressed in sensory neurons and is involved in the perception of pain, inflammation, and other sensory stimuli. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to activate TRPA1 in a dose-dependent manner and elicit robust calcium influx in TRPA1-expressing cells. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been used to study the role of TRPA1 in nociception, inflammation, and other physiological processes.
Mecanismo De Acción
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming domain. This modification leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes.
Biochemical and physiological effects:
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to elicit robust calcium influx in TRPA1-expressing cells. This influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been shown to induce nociceptive behaviors in mice, suggesting that it is a potent activator of TRPA1 in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide is its potency as a TRPA1 activator. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can elicit robust calcium influx in TRPA1-expressing cells at low concentrations, making it a useful tool for studying the TRPA1 ion channel. However, 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to have off-target effects on other ion channels, such as TRPV1 and TRPV4, which may limit its specificity in some experiments.
Direcciones Futuras
There are several future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more specific TRPA1 activators that do not have off-target effects on other ion channels. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as metabolism and immune function. Additionally, the development of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide-based therapeutics for the treatment of pain and inflammation is an area of active research.
Métodos De Síntesis
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can be synthesized using a multistep reaction starting from 3-chloro-2-methylphenol and 2-nitrobenzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the furan ring. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-12(5-4-6-13(11)19)16-9-10-17(25-16)18(22)20-14-7-2-3-8-15(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAIKZALRGZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
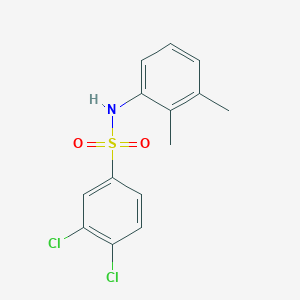
![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
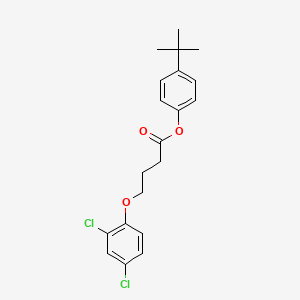
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
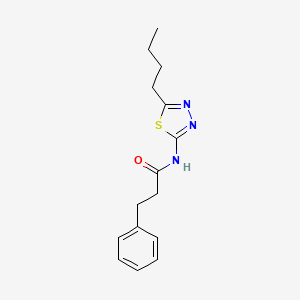
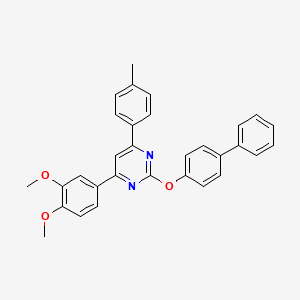
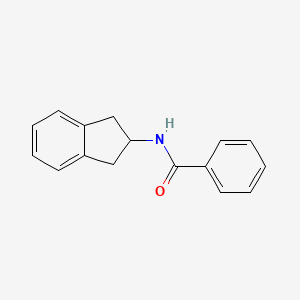
![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)